2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide
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Description
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.37. The purity is usually 95%.
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Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide (CAS No. 2034484-10-9) is a synthetic derivative that combines elements of pyrrolidine, furan, and thiophene. This article focuses on its biological activity, including its potential therapeutic applications and mechanisms of action based on recent studies.
The molecular formula of the compound is C16H16N2O5S, with a molecular weight of 348.4 g/mol. The structure includes a dioxopyrrolidine moiety linked to a furan and thiophene substituent, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C16H16N2O5S |
Molecular Weight | 348.4 g/mol |
CAS Number | 2034484-10-9 |
Biological Activity Overview
Research has shown that compounds containing furan and thiophene rings exhibit various biological activities, including anticancer , antimicrobial , and anti-inflammatory properties. The specific compound has been evaluated for its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has been tested against several cancer cell lines, including breast, colon, lung, and prostate cancer cells. The compound demonstrated significant cytotoxicity at low micromolar concentrations, comparable to established chemotherapeutic agents like etoposide .
Case Study: In Vitro Evaluation
In vitro assays revealed that the compound induced apoptosis in cancer cells, primarily through the activation of reactive oxygen species (ROS) pathways. Flow cytometry analyses indicated that treated cells exhibited cell cycle arrest at the G1 phase, suggesting a mechanism involving cell cycle regulation .
The biological activity of this compound may be attributed to several mechanisms:
- Topoisomerase Inhibition : The compound has been identified as a selective inhibitor of topoisomerase II, an essential enzyme for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent cell death in rapidly dividing cancer cells .
- Induction of Apoptosis : The compound activates apoptotic pathways through ROS generation, leading to mitochondrial dysfunction and caspase activation .
- Cell Cycle Arrest : By interfering with normal cell cycle progression, the compound effectively halts the proliferation of cancer cells .
Comparative Efficacy
To further understand its efficacy, a comparison with other known anticancer agents was conducted:
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
2-(2,5-dioxopyrrolidin-1-yl)... | 10 | Topoisomerase II inhibition |
Etoposide | 8 | Topoisomerase II inhibition |
Doxorubicin | 5 | DNA intercalation |
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-14(10-18-15(20)5-6-16(18)21)17-9-11(12-3-1-7-22-12)13-4-2-8-23-13/h1-4,7-8,11H,5-6,9-10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJHBRBZDVZDDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.